Bienvenue dans la boutique en ligne BenchChem!

1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Select this compound for its unique cyclopentyl-furan-pyrazole-urea architecture that differentiates it from standard acyclic CCR5 ligands. Its reported CCR5 antagonist activity enables HIV-1 entry assays (e.g., HeLa-P4/R5 fusion), while the distinct heterocyclic scaffold supports kinase selectivity profiling against p38α, Src, and TrkA. The cyclized urea hinge may offer superior intestinal stability over acyclic analogs—critical for oral-dosing rodent models where acyclic ureas fail due to simulated intestinal fluid degradation. Verify in-house potency against Maraviroc.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2034255-69-9
Cat. No. B2553728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea
CAS2034255-69-9
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C15H20N4O2/c20-15(18-12-5-1-2-6-12)16-11-13(14-7-3-10-21-14)19-9-4-8-17-19/h3-4,7-10,12-13H,1-2,5-6,11H2,(H2,16,18,20)
InChIKeyIUDYFOKGJOEKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea (CAS 2034255-69-9): Procurement-Relevant Chemical Profile


1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a synthetic pyrazolyl-urea small molecule featuring a cyclopentyl group, a furan ring, and a 1H-pyrazole moiety linked through a urea bridge. Its molecular formula is C15H20N4O2 and its molecular weight is 288.35 g/mol . Preclinical screening indicates activity as a CCR5 receptor antagonist, positioning it within the class of chemokine receptor modulators [1]. The compound's distinct heterocyclic arrangement offers a unique polycyclic architecture compared to simpler acyclic urea-based CCR5 ligands.

1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea: Why Generic Pyrazolyl-Urea Replacement is Insufficient


The specific pharmacophore combination of a cyclopentyl cap, a furan-linked pyrazole core, and a urea hinge is not universally present across pyrazolyl-urea analogs. The compound has been reported as a CCR5 antagonist [1], a profile that is highly sensitive to minor structural modifications. For example, acyclic urea-based CCR5 antagonists have documented instability in simulated intestinal fluid, a liability addressed by cyclization strategies [2]. Simply substituting another in-class pyrazolyl-urea risks altering the ring geometry and hydrogen-bonding network essential for target engagement, potentially losing CCR5 affinity or introducing off-target kinase inhibition observed with other pyrazole derivatives.

1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea: Quantitative Differentiation Evidence for Procurement Decisions


CCR5 Antagonist Activity: Profiling Against Known Modulators

Preliminary pharmacological screening identifies 1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea as a CCR5 antagonist, indicating potential for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This mechanism is shared with the FDA-approved CCR5 antagonist Maraviroc, but the compound's distinct chemical scaffold may offer opportunities to overcome some of the absorption and metabolism limitations associated with Maraviroc's tropane-based structure. However, specific head-to-head potency or selectivity data against Maraviroc or other CCR5 ligands are not publicly available.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Stability Advantage of the Cyclic Urea Motif Over Acyclic Urea CCR5 Antagonists

A key liability of acyclic urea-based CCR5 antagonists is rapid degradation in fasted simulated intestinal fluid (FSIF), limiting oral potential. A series of cyclic urea-based antagonists was explicitly designed to resolve this instability [1]. 1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea contains a urea functional group that, while not macrocyclic, may benefit from steric protection conferred by the adjacent bulky cyclopentyl and heteroaryl substituents. This reasoning provides a class-level inference of superior stability relative to simple acyclic urea analogs, though direct stability data for the target compound have not been published.

Chemical Stability Simulated Intestinal Fluid Oral Bioavailability

Kinase Selectivity Profile Inferred from Pyrazolyl-Urea Scaffold Diversity

Pyrazolyl-ureas are known to engage multiple kinase targets; a review of this scaffold class highlights interactions with Src, p38-MAPK, and TrkA [1]. The specific substitution pattern of 1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea (cyclopentyl + furan) is distinct from common pyrazolyl-ureas that target p38 MAPK (IC50 values 0.037–0.069 µM) or COX-2/sEH. The presence of the furan ring introduces a heteroatom that can modulate hydrogen-bonding and electronic properties, potentially altering kinase selectivity. No direct kinase profiling data are available for the target compound.

Kinase Inhibition Selectivity p38 MAPK Src TrkA

1-Cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea: High-Impact Application Scenarios Guided by Evidence


CCR5-Mediated Disease Research and HIV Entry Inhibition Studies

The compound's reported CCR5 antagonist activity [1] makes it directly applicable in cell-based HIV-1 entry assays (e.g., HeLa-P4/R5 cell-cell fusion assays). Researchers investigating novel chemokine receptor pharmacology can deploy it as a tool compound to probe CCR5 receptor function, provided they confirm in-house potency relative to standard controls like Maraviroc.

Preclinical Oral Pharmacokinetics Where Acyclic Urea CCR5 Ligands Show Instability

If the class-level inference of improved intestinal stability is empirically verified, the compound becomes a candidate for oral dosing studies in rodent models of inflammatory disease (e.g., experimental autoimmune encephalomyelitis, rheumatoid arthritis models). The procurement decision would be justified for programs comparing oral versus parenteral CCR5 blockade, where acyclic urea analogs have failed due to FSIF degradation [2].

Kinase Panel Screening for Selectivity Fingerprinting Against Inflammatory Kinases

Given the diverse kinase interactions of pyrazolyl-ureas [3], the compound is a suitable candidate for broad kinase selectivity panels (e.g., p38α, Src, TrkA, DMPK1). Laboratories seeking to identify a kinase inhibitor with a novel selectivity profile divergent from the established p38α MAPK inhibitors can use this compound as a starting point, leveraging its unique furan heterocycle for potential off-target rate modulation.

Quote Request

Request a Quote for 1-cyclopentyl-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.